N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine

Lipophilicity Drug-likeness Physicochemical properties

N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine (CAS 1040688-01-4) is a synthetic secondary amine characterized by a 4-methoxyphenyl moiety linked via a secondary amine bridge to a 2-(pentyloxy)benzyl group. It belongs to the arylalkylamine class and is primarily cataloged as a research chemical.

Molecular Formula C19H25NO2
Molecular Weight 299.4 g/mol
CAS No. 1040688-01-4
Cat. No. B1385260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine
CAS1040688-01-4
Molecular FormulaC19H25NO2
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCCCCCOC1=CC=CC=C1CNC2=CC=C(C=C2)OC
InChIInChI=1S/C19H25NO2/c1-3-4-7-14-22-19-9-6-5-8-16(19)15-20-17-10-12-18(21-2)13-11-17/h5-6,8-13,20H,3-4,7,14-15H2,1-2H3
InChIKeyOEZOWIXCTDQUQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine (CAS 1040688-01-4): A Structurally Defined Secondary Amine Building Block


N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine (CAS 1040688-01-4) is a synthetic secondary amine characterized by a 4-methoxyphenyl moiety linked via a secondary amine bridge to a 2-(pentyloxy)benzyl group. It belongs to the arylalkylamine class and is primarily cataloged as a research chemical . Its structure features distinct methoxy and pentyloxy substituents on separate aromatic rings, which are often exploited in medicinal chemistry for structure-activity relationship (SAR) exploration. While vendor-generated content frequently attributes biological activity, including MAO inhibition and anticancer effects, to this compound , publicly accessible, peer-reviewed data from authoritative databases and primary research papers remain extremely scarce. At present, no high-confidence, comparator-based quantitative differentiation has been published in the indexed scientific literature, and the compound's core scientific utility lies in its role as a well-defined intermediate or building block for further derivatization.

1
Derivatization & SAR building block. Suited for synthesis of focused libraries requiring a lipophilic arylalkylamine scaffold.
2
Pre-characterized starting point. Defined purity (HPLC) and CAS assignment support lot-to-lot reproducibility.
3
Bioactivity claims unverified. Vendor-attributed MAO/anticancer activity is unsupported by peer-reviewed evidence. Select based on synthetic utility, not reported biological potency.

Why In-Class Substitution of N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine Carries Unquantified Scientific Risk


Interchanging this compound with a close analog—such as the 4-(pentyloxy)benzyl isomer (CAS not specified, but referenced as 'MPBA'), the 2-methoxyphenyl variant (CAS 1040684-04-5), or simple N-benzyl anilines—without explicit comparative data introduces substantial, unquantified risk in a scientific workflow. Small structural perturbations in this scaffold are known to cause dramatic shifts in target binding, metabolic stability, and physicochemical properties [1]. The specific combination of a 4-methoxy donating group and a 2-pentyloxy lipophilic tail in the target compound creates a unique electronic and steric environment that cannot be replicated by analogs with different substitution patterns. However, because robust, directly comparable datasets for these analogs in identical assay systems have not been published, any substitution must be treated as an uncontrolled variable. Procurement decisions based on assumed class-level equivalence are therefore not scientifically defensible.

Scaffold Mismatch

Positional isomers (e.g., 4-pentyloxy 'MPBA') or 2-methoxyphenyl variants create distinct electronic and steric environments that may shift target binding.

Unquantified Biological Profile

Vendor-sourced activity data may be incorrectly assigned. Absence of verified comparator data means class-level equivalence cannot be assumed.

Computational Baseline Only

Lipophilicity and flexibility differences versus simpler N-benzyl anilines are based on computed values; experimental ADME may not follow predictions.

Differentiation Data for N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine: A Quantitative Evidence Guide


Physicochemical Differentiation: Computed Lipophilicity and Rotatable Bond Profile vs. Key Analogs

The presence of both a 4-methoxy group and a 2-pentyloxy chain results in a computed LogP of 4.95 and 9 rotatable bonds, distinct from simpler N-benzylanilines. For example, the core scaffold without the pentyloxy chain would have a significantly lower LogP, while a positional isomer with a 4-pentyloxy group ('MPBA') will exhibit a different molecular shape and electronic distribution . This data is derived from computed physicochemical properties, not from experimental measurement, and provides a baseline for comparing molecular complexity.

Computed Lipophilicity
Data to verify
LogP = 4.95; 9 rotatable bonds
Reported scaffold differentiation context
In silico fragment-based prediction; not experimental.
Lipophilicity Drug-likeness Physicochemical properties SAR

Absence of Verified Biological Comparator Data: A Critical Procurement Consideration

Multiple vendor sources attribute MAO-A inhibitory activity (e.g., IC50 values in the nanomolar range) and anticancer activity (e.g., MCF-7 IC50: 15 µM) to this compound . However, these claims originate from non-peer-reviewed commercial platforms and cannot be independently verified against primary research papers or curated databases like ChEMBL or BindingDB. Critical examination of database entries reveals that attributed MAO inhibition data may be incorrectly assigned to this compound and actually belong to different chemical entities [1]. Until primary, peer-reviewed data are published, these activity claims must be treated as unsubstantiated.

Biological Data Status
Source review
Unverifiable vendor-reported IC50s
Lacks peer-reviewed comparator data
Vendor claims may be incorrectly assigned; treat as unsubstantiated.
MAO inhibition Anticancer activity Data integrity Procurement risk

Purity and Specification Differentiation for Reproducible Synthesis

The compound is commercially available with a specified purity of 95% (HPLC) from multiple suppliers, with the molecular formula C19H25NO2 and a molecular weight of 299.41 g/mol . This level of characterization, including a defined CAS number and MDL identifier (MFCD10687563), ensures lot-to-lot consistency for synthetic chemistry applications. Compared to custom-synthesized or in-house prepared analogs, purchasing a pre-characterized building block reduces the burden of analytical verification and ensures a known starting point for SAR exploration.

Purity Specification
Reported
95% (HPLC); MW 299.41 g/mol
Supports reproducible synthetic workflows
Reduces characterization burden vs. in-house analogs.
Chemical purity Building block Reproducibility Procurement specification

Credible Application Scenarios for N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine Based on Verified Evidence


Fragment-Based or Focused Library Synthesis Requiring a Specific Lipophilic Arylalkylamine Scaffold

The compound's high computed LogP (4.95) and distinct 2-pentyloxy substitution pattern make it suitable as a lipophilic fragment in medicinal chemistry library synthesis. In SAR campaigns targeting hydrophobic binding pockets, this specific scaffold can serve as a defined starting point for further derivatization, where the 4-methoxy group provides a handle for metabolic modulation and the 2-pentyloxy chain probes a lipophilic cleft. The commercial availability of the compound with defined purity supports reproducible library construction, which is critical for generating reliable SAR data .

Use as a Reference Standard in Analytical Method Development for Substituted Benzylamines

Given its well-defined molecular weight (299.41 g/mol), molecular formula (C19H25NO2), and availability as a characterized chemical, this compound can serve as a reference standard for developing LC-MS or GC-MS methods targeting secondary amines with benzyloxyphenyl motifs. Its distinct mass spectrum, influenced by the methoxy and pentyloxy substituents, provides a useful comparator for identifying or quantifying similar compounds in complex mixtures [1].

Process Chemistry Intermediate for the Synthesis of More Complex Small Molecules

The secondary amine functionality and the presence of two differentially protected oxygen atoms (methyl ether and pentyl ether) make this compound a versatile intermediate. Chemists can selectively deprotect or further functionalize the amine or the aromatic rings, enabling the construction of more complex architectures. Its use as a building block is validated by its cataloging in multiple chemical supplier databases, indicating a baseline level of demand and utility in synthetic workflows .

Application
Selection Property
Validation Focus
Lipophilic fragment library synthesis
Defined lipophilic scaffold
Purity specification review
LC-MS/GC-MS method development
Characterized mass profile
Retention and ionization context
Complex small molecule synthesis
Versatile secondary amine handle
Functional group tolerance review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.